molecular formula C9H9NO B1645620 3-Cyano-4-methylbenzylalcohol

3-Cyano-4-methylbenzylalcohol

Cat. No.: B1645620
M. Wt: 147.17 g/mol
InChI Key: DLVDZDBXYLLIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-methylbenzylalcohol (C₉H₉NO) is a substituted benzyl alcohol derivative featuring a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual functional groups. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDZDBXYLLIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284470
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315188-34-2
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315188-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparison

The table below compares 3-Cyano-4-methylbenzylalcohol with two closely related benzyl alcohol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
3-Cyano-4-methylbenzylalcohol C₉H₉NO 147.17 -CN (3), -CH₃ (4) Not reported Pharmaceutical intermediates
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 -Cl (4), -CF₃ (3) Not reported Agrochemical synthesis
3-Chloro-4-methylbenzyl alcohol C₈H₉ClO 156.61 -Cl (3), -CH₃ (4) Liquid Organic synthesis intermediates

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The methyl group at the 4-position is common across all three compounds, but the smaller size of -CN compared to -CF₃ or -Cl may reduce steric hindrance in reactions.
  • Molecular weight : The trifluoromethyl and chloro analogs have higher molecular weights due to heavier substituents, which may influence their crystallization behavior .
Pharmacological and Industrial Relevance
  • Comparison with caffeic acid derivatives : While structurally distinct, caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares the use of substituted benzene rings in antioxidant and anti-inflammatory agents, highlighting the versatility of benzyl alcohol derivatives in drug design .

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